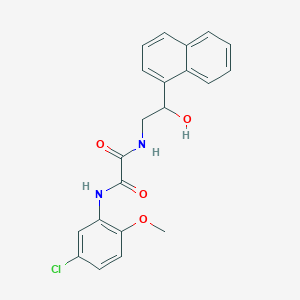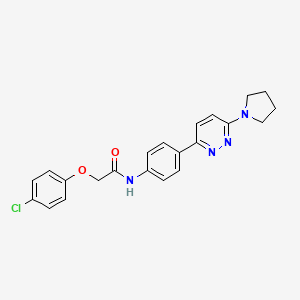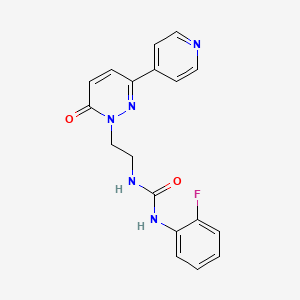![molecular formula C19H17BrN2O4S B2731035 N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide CAS No. 1251580-75-2](/img/structure/B2731035.png)
N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained attention for its potential use in enhancing endurance and athletic performance. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism and improve insulin sensitivity.
科学的研究の応用
Pharmacological Evaluation for Neuroprotective Effects
Compounds structurally similar to N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide have been synthesized and evaluated for their neuroprotective effects. For instance, 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides have shown significant activities against antilipidperoxidation and protective effects against hypobaric hypoxia, indicating potential for cerebral protection applications (Tatsuoka et al., 1992).
Anti-inflammatory and Immunomodulatory Properties
Research on isoquinoline and quinazoline derivatives has revealed their potential in modulating immune responses and exhibiting anti-inflammatory properties. For instance, isoquinoline derivatives have been identified as candidates for endogenous neurotoxins, suggesting their involvement in neurodegenerative diseases and potential for therapeutic modulation (McNaught et al., 1998).
Antitumor and Antiproliferative Activities
Isoquinolinesulfonamides have been recognized for their potent inhibition of cyclic nucleotide-dependent protein kinases, presenting a foundation for anticancer drug development. Their ability to inhibit protein kinases, especially in a selective manner towards cAMP-dependent, cGMP-dependent, and protein kinase C, underscores their therapeutic potential in cancer treatment (Hidaka et al., 1984).
Radioligand Development for Diagnostic Imaging
Compounds with isoquinoline moieties have been explored as radioligands for imaging peripheral benzodiazepine receptors, which play a role in neuroinflammation and neurodegeneration. This research avenue highlights the diagnostic potential of such compounds in identifying and understanding various neurological conditions (Matarrese et al., 2001).
特性
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVMWLSNCOLSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

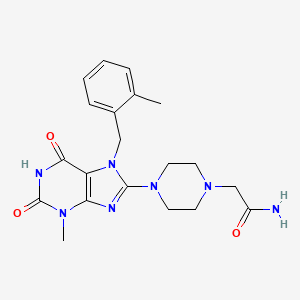
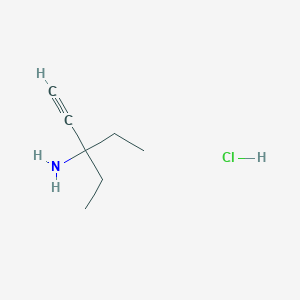
![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2730959.png)
![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)


![4-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methyl]morpholine](/img/structure/B2730964.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)
